

# Molecular structure and formula of 2-Fluorobenzoic acid (C7H5FO2)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | 2-Fluorobenzoic acid |           |
| Cat. No.:            | B139757              | Get Quote |

An In-Depth Technical Guide to **2-Fluorobenzoic Acid** (C<sub>7</sub>H<sub>5</sub>FO<sub>2</sub>)

Prepared for: Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**2-Fluorobenzoic acid** (C<sub>7</sub>H<sub>5</sub>FO<sub>2</sub>) is an aromatic carboxylic acid distinguished by a fluorine atom at the ortho-position of the benzene ring. This substitution imparts unique physicochemical properties, including increased acidity compared to benzoic acid and modified reactivity, making it a valuable building block in organic synthesis. It serves as a critical intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty materials. [1][2] This document provides a comprehensive technical overview of **2-fluorobenzoic acid**, detailing its molecular structure, physicochemical and spectroscopic properties, established experimental protocols for its synthesis and analysis, and key applications. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding.

### Molecular Structure and Identification

- **2-Fluorobenzoic acid** is a monosubstituted derivative of benzoic acid. The fluorine atom's high electronegativity influences the molecule's electronic distribution, affecting its acidity and reactivity.[2]
- Chemical Formula: C7H5FO2



- IUPAC Name: 2-fluorobenzoic acid[3]
- Synonyms: o-Fluorobenzoic acid, Benzoic acid, 2-fluoro-[2]
- Appearance: White to light yellow crystalline powder or needles.

Table 1: Chemical Identifiers and Key Properties

| Identifier       | Value                           | Reference |
|------------------|---------------------------------|-----------|
| CAS Number       | 445-29-4                        |           |
| Molecular Weight | 140.11 g/mol                    |           |
| Exact Mass       | 140.02735756 Da                 |           |
| InChIKey         | NSTREUWFTAOOKS-<br>UHFFFAOYSA-N |           |

| SMILES | C1=CC=C(C(=C1)C(=O)O)F | |

# **Physicochemical and Spectroscopic Properties**

The properties of **2-fluorobenzoic acid** are well-documented, providing a basis for its application in various chemical transformations and analytical determinations.

Table 2: Physicochemical Properties

| Property         | Value                  | Reference |
|------------------|------------------------|-----------|
| Melting Point    | 122-125 °C             |           |
| Boiling Point    | 114 °C                 |           |
| Density          | 1.46 g/cm <sup>3</sup> |           |
| Water Solubility | 7.2 g/L                |           |
| pKa (at 25°C)    | 3.27                   |           |



| logP | 1.8 | |

Table 3: Summary of Spectroscopic Data

| Technique                              | Key Features and<br>Observations                                                                                                              | Reference |
|----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| <sup>1</sup> H-NMR <b>(in DMSO-d6)</b> | Signals observed at δ (ppm): ~13.3 (s, 1H, COOH), ~7.9 (m, 1H), ~7.6 (m, 1H), ~7.3 (m, 2H).                                                   |           |
| <sup>13</sup> C-NMR (in CDCl₃)         | Signals observed at δ (ppm): ~165.8 (C=O), ~162.5 (d, J=250 Hz, C-F), ~134.5, ~132.0, ~124.5, ~117.0, ~115.5.                                 |           |
| FTIR (KBr Pellet)                      | Characteristic peaks (cm <sup>-1</sup> ): ~3000 (O-H stretch, broad), ~1700 (C=O stretch), ~1600 (C=C aromatic stretch), ~1250 (C-F stretch). |           |

| Mass Spec. (EI) | Molecular Ion [M] $^+$  at m/z = 140. Key fragments at m/z = 123 ([M-OH] $^+$ ), 95 ([M-COOH] $^+$ ). | |

## **Experimental Protocols**

Detailed methodologies for the synthesis, purification, and analysis of **2-fluorobenzoic acid** are crucial for its effective use in research and development.

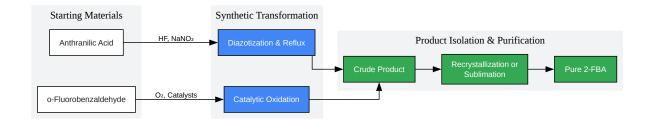
## **Synthesis Methodologies**

Several routes for the synthesis of **2-fluorobenzoic acid** have been established, each with distinct advantages.

### Foundational & Exploratory






Protocol 3.1.1: Synthesis from Anthranilic Acid (Diazotization) This classic method involves a diazotization reaction followed by a Schiemann-type decomposition.

- Diazotization: Anthranilic acid is used as the starting material. It is dissolved in a suitable solvent like methoxyethyl methyl ether.
- Fluoride Introduction: Anhydrous hydrogen fluoride and sodium nitrite are added to the solution to form the diazonium fluoride salt.
- Decomposition: The reaction mixture is refluxed for approximately 3 hours, leading to the decomposition of the diazonium salt and the formation of **2-fluorobenzoic acid**.
- Work-up: The final product is isolated through standard post-processing techniques, such as extraction and solvent removal.

Protocol 3.1.2: Oxidation of o-Fluorobenzaldehyde This method provides a direct route from the corresponding aldehyde.

- Reaction Setup: In a 15 mL glass reaction tube, combine water (2 mL), o-fluorobenzaldehyde (1 mmol), Cu(OAc)<sub>2</sub>·H<sub>2</sub>O (0.03 mmol), and Co(OAc)<sub>2</sub>·4H<sub>2</sub>O (0.03 mmol).
- Oxygen Atmosphere: Connect an oxygen balloon to the reaction tube to maintain an oxygen atmosphere under normal pressure.
- Heating and Stirring: Place the tube in an oil bath preheated to 70°C and stir the reaction for 12 hours.
- Isolation: After the reaction is complete, cool the mixture. The crude solid product is separated by centrifugation.
- Purification: Wash the solid ultrasonically with 3 mL of water, centrifuge again, and dry to a
  constant weight to obtain the target product with a reported yield of 95%.





Click to download full resolution via product page

**Caption:** General workflows for the synthesis of **2-Fluorobenzoic acid**.

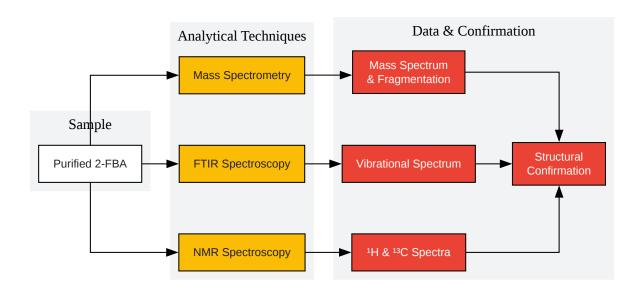
### **Purification Techniques**

High purity is often required for subsequent applications.

#### Protocol 3.2.1: Recrystallization

- Dissolve the crude 2-fluorobenzoic acid in a minimum amount of a hot solvent system.
   Suitable systems include 50% aqueous ethanol, dilute HCl, or benzene.
- If the solution is colored, treat with activated charcoal and perform a hot filtration to remove
  it.
- Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3.2.2: Vacuum Sublimation For achieving very high purity, sublimation is an effective method.


- Place the crude or recrystallized acid in a sublimation apparatus.
- Apply a high vacuum and heat the apparatus to 130-140°C.



• The purified **2-fluorobenzoic acid** will sublime and deposit on the cold finger or cooler parts of the apparatus as pure crystals.

## **Analytical Characterization**

Confirming the identity and purity of the synthesized compound is a critical step.



Click to download full resolution via product page

**Caption:** Workflow for the spectroscopic characterization of **2-Fluorobenzoic acid**.

Protocol 3.3.1: Trace Analysis by UHPLC-MS/MS This protocol is adapted for the quantitative analysis of fluorobenzoic acids in aqueous samples, such as in tracer studies.

- Instrumentation: A UHPLC system coupled to a tandem mass spectrometer (e.g., PerkinElmer QSight® 220 MS/MS) with an electrospray ionization (ESI) source is used.
- Chromatography: Separation is achieved on a C18 reverse-phase column (e.g., Restek® Force 3.0 x 50 mm, 1.8  $\mu$ m).
- Sample Preparation: Prepare stock solutions of **2-fluorobenzoic acid** (e.g., 1000 ppm) in a water:acetonitrile mixture. Create a series of working standards by dilution for calibration.



- MS/MS Detection: Operate the mass spectrometer in negative ESI mode. Monitor the specific precursor-to-product ion transitions for 2-fluorobenzoic acid for high selectivity and sensitivity.
- Quantification: Generate a calibration curve from the working standards to quantify the concentration in unknown samples, with limits of detection often in the ppb range.



Click to download full resolution via product page

Caption: Workflow for trace analysis of 2-FBA via UHPLC-MS/MS.

## **Applications and Reactivity**

**2-Fluorobenzoic acid** is a versatile building block due to the unique properties conferred by the fluorine substituent.

- Pharmaceuticals: It is a key intermediate in the synthesis of fungicides (e.g., flutriafol) and non-steroidal anti-inflammatory drugs (NSAIDs).
- Agrochemicals: The compound is used in the formulation of certain herbicides and pesticides.
- Tracer Studies: Due to their stability and unique detection signatures, fluorinated benzoic
  acids are widely used as water tracers in geothermal, hydrothermal, and oilfield applications
  to study fluid dynamics.
- Chemical Synthesis: The electron-withdrawing nature of the fluorine atom enhances the
  acidity of the carboxylic group and influences the regioselectivity of further aromatic
  substitutions. It readily undergoes reactions typical of carboxylic acids, such as esterification
  and conversion to acyl halides, to produce a variety of derivatives.

## Safety and Handling

Proper handling of **2-fluorobenzoic acid** is essential to ensure laboratory safety.



- Hazards: The compound is classified as an irritant. It causes skin irritation and serious eye irritation. May also cause respiratory irritation.
- Precautionary Measures:
  - Avoid all personal contact, including inhalation of dust.
  - Use in a well-ventilated area.
  - Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat.
  - Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.
- Incompatible Materials: Avoid contact with strong oxidizing agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. chemimpex.com [chemimpex.com]
- 2. CAS 445-29-4: 2-Fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 2-Fluorobenzoic acid | C7H5FO2 | CID 9935 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular structure and formula of 2-Fluorobenzoic acid (C7H5FO2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b139757#molecular-structure-and-formula-of-2-fluorobenzoic-acid-c7h5fo2]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com